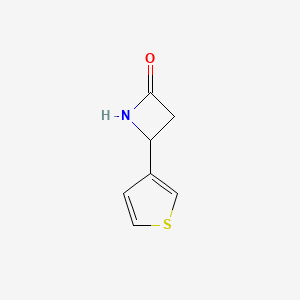

4-(Thiophen-3-yl)azetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Thiophen-3-yl)azetidin-2-one” is a chemical compound with the molecular formula C7H7NOS . It is a derivative of azetidin-2-one, which is a type of β-lactam, a class of compounds containing a four-membered lactam .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives, including “this compound”, often involves the cyclization of Schiff bases . For instance, N-substituted acetamides or benzamides can be condensed with different aromatic aldehydes to yield Schiff bases. These Schiff bases can then undergo cyclization with chloroacetyl chloride in the presence of triethyl amine to furnish azetidin-2-ones .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered azetidin-2-one ring attached to a thiophene ring . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Azetidin-2-ones, including “this compound”, can participate in various chemical reactions due to the reactivity of the four-membered β-lactam ring . They can undergo ring-opening reactions, cycloaddition reactions, and transformations into other heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, solubility, and stability can be determined experimentally . Its molecular weight is approximately 153.20 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(Thiophen-3-yl)azetidin-2-one and its derivatives have been extensively studied for their antimicrobial properties. For instance, Patel et al. (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017). Similarly, Chandrashekaraiah et al. (2014) developed pyrimidine-azetidinone analogues exhibiting promising antibacterial and antituberculosis activities (Chandrashekaraiah et al., 2014).

Anticancer Activity

The compound and its analogues have shown potential in anticancer research. Parmar et al. (2021) discovered new thiourea-azetidine hybrids with significant in vitro antiproliferative activity against various human cancer cell lines (Parmar et al., 2021). Furthermore, Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative effects and interactions with tubulin, a key target in cancer therapy (Greene et al., 2016).

Antioxidant Properties

Several studies have indicated the antioxidant potential of this compound derivatives. Saundane and Walmik (2013) reported on compounds displaying excellent antioxidant activities alongside their antimicrobial and antimycobacterial properties (Saundane & Walmik, 2013). Aziz et al. (2021) also designed derivatives with significant antioxidant activity, underscoring the potential of these compounds in combating oxidative stress-related diseases (Aziz et al., 2021).

Catalytic Asymmetric Addition in Organic Synthesis

In organic synthesis, derivatives of this compound have been used as catalysts. For example, Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative, for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Anti-inflammatory Activity

Some derivatives have been explored for their anti-inflammatory properties. Sharma et al. (2013) synthesized novel derivatives displaying significant anti-inflammatory effects compared to standard drugs (Sharma et al., 2013).

Zukünftige Richtungen

Azetidin-2-ones, including “4-(Thiophen-3-yl)azetidin-2-one”, have been the focus of numerous studies due to their promising biological activities . Future research may focus on exploring their potential therapeutic applications, developing more efficient synthetic methods, and studying their mechanisms of action .

Wirkmechanismus

Target of Action

Azetidin-2-one derivatives, such as spiro-azetidin-2-one, have been found to exhibit diversified biological and pharmacological activity .

Mode of Action

It is known that the inherent rigidity of spirocyclic compounds, such as spiro-azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

Azetidin-2-one derivatives have been found to exhibit a variety of activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 18126 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Azetidin-2-one derivatives have been found to exhibit a variety of biological and pharmacological activities , suggesting they may have diverse molecular and cellular effects.

Action Environment

It is known that factors such as temperature, viscosity, and solvent polarity can affect the fluorescence quenching of organic molecules , which may be relevant to the action of 4-(Thiophen-3-yl)azetidin-2-one.

Eigenschaften

IUPAC Name |

4-thiophen-3-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-7-3-6(8-7)5-1-2-10-4-5/h1-2,4,6H,3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFBBHCWXPHBJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2867075.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)

![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)

![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)